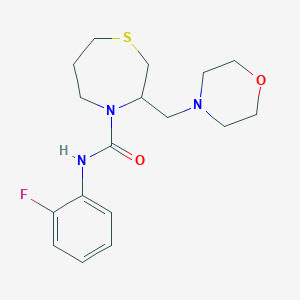
N-(2-fluorophenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-fluorophenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide” is a complex organic molecule. It contains a fluorophenyl group, a morpholinomethyl group, and a thiazepane carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The fluorophenyl group would contribute to the aromaticity of the molecule, the morpholinomethyl group would introduce a cyclic ether and the thiazepane carboxamide group would introduce a seven-membered ring with a sulfur atom and an amide functional group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorine atom, the amide group, and the sulfur atom in the seven-membered ring. Fluorine is highly electronegative and can influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom, the amide group, and the sulfur atom in the seven-membered ring would all influence properties such as solubility, melting point, boiling point, and stability .Applications De Recherche Scientifique
- Researchers have explored the anticancer effects of this compound due to its ability to inhibit specific enzymes or pathways involved in cancer cell growth and survival. It may serve as a potential lead compound for developing novel anticancer drugs .
- The compound’s structural features suggest it could exhibit antimicrobial properties. Investigations have focused on its effectiveness against bacteria, fungi, and other pathogens. Understanding its mechanism of action could lead to new antimicrobial agents .
- Given its morpholine moiety, researchers have studied its impact on neuroprotection. It may modulate neurotransmitter systems or protect neurons from oxidative stress, making it relevant for neurodegenerative diseases .
- Inflammation plays a role in various diseases. This compound’s structure suggests it could act as an anti-inflammatory agent. Researchers have explored its effects on inflammatory pathways and immune responses .
- The compound’s thiazepane ring system may contribute to analgesic (pain-relieving) effects. Investigations have looked into its interaction with pain receptors and potential applications in pain management .
- Scientists have used computational methods to study the compound’s interactions with biological targets. Insights gained from these studies can aid in designing new drug candidates or optimizing existing ones .
Anticancer Properties
Antimicrobial Activity
Neuroprotective Potential
Anti-inflammatory Effects
Analgesic Properties
Chemical Biology and Drug Design
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2S/c18-15-4-1-2-5-16(15)19-17(22)21-6-3-11-24-13-14(21)12-20-7-9-23-10-8-20/h1-2,4-5,14H,3,6-13H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHJAQARVBEAJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

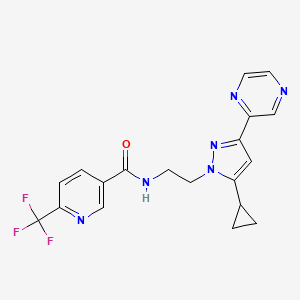
![(S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B2411620.png)
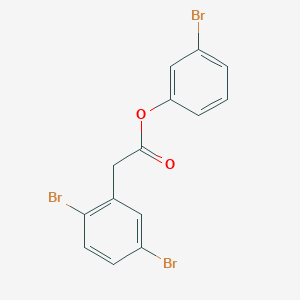
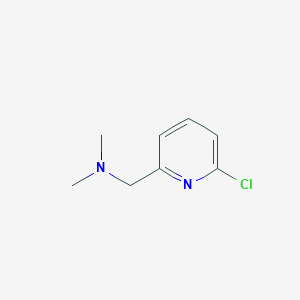
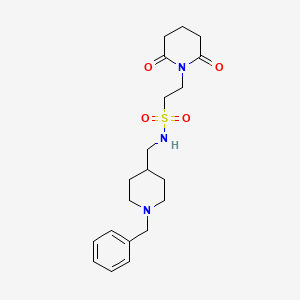
![8-((4-Methoxy-3-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2411627.png)

![N-(benzo[d]thiazol-5-yl)-4-(methylthio)benzamide](/img/structure/B2411631.png)
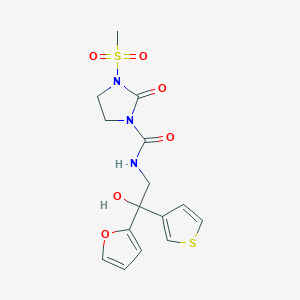
![[3-(Dimethylamino)phenyl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2411633.png)

![N-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2411636.png)

